Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Description
Synthesis Analysis
The synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its derivatives involves several chemical reactions, including bromination under various conditions and catalytic hydrogenation for bromine removal. Anderson and Lee (1965) detailed the preparation and reactions of brominated pyrrole derivatives, providing insights into the synthesis process and the isomer ratios of the products (Anderson & Lee, 1965). Galenko et al. (2015) presented a one-pot synthesis approach for methyl 4-aminopyrrole-2-carboxylates, indicating an innovative method that could be adapted for the synthesis of related compounds (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its dibromo derivative has been elucidated through single-crystal X-ray diffraction analysis. Yu-xia (2005) synthesized and characterized Methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate, providing critical data on its crystal structure and the interactions that define its molecular conformation (Yu-xia, 2005).
Chemical Reactions and Properties
The brominated pyrrole derivatives, including Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, exhibit unique reactivity patterns. The bromine group in these compounds is not easily displaced by nucleophiles, although successful displacement with cyanide ions has been reported. This characteristic highlights the compounds' stability and potential for further chemical modifications (Anderson & Lee, 1965).
Physical Properties Analysis
The physical properties of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate derivatives have been explored through infrared spectroscopic and theoretical studies. Dubis and Grabowski (2001) focused on the conformational isomers of methyl pyrrole-2-carboxylate, showing how IR spectra and ab initio calculations can shed light on the stability and distribution of conformers in solution (Dubis & Grabowski, 2001).
Safety And Hazards
“Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate” is classified as a combustible solid . It is harmful by inhalation, in contact with skin, and if swallowed . The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-bromo-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZFZMSLKMPMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465440 |
Source
|
Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
1196-90-3 |
Source
|
Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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